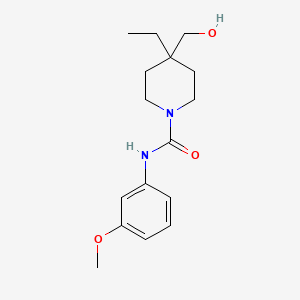![molecular formula C14H28N2O3S B6637215 [1-(Azepan-1-ylsulfonyl)-4-ethylpiperidin-4-yl]methanol](/img/structure/B6637215.png)
[1-(Azepan-1-ylsulfonyl)-4-ethylpiperidin-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Azepan-1-ylsulfonyl)-4-ethylpiperidin-4-yl]methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of [1-(Azepan-1-ylsulfonyl)-4-ethylpiperidin-4-yl]methanol involves its interaction with specific receptors or enzymes in the body. As an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic neurotransmission. As an anti-inflammatory agent, this compound inhibits the production of pro-inflammatory cytokines by blocking the activation of specific signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. As an acetylcholinesterase inhibitor, the compound has been found to improve cognitive function in animal models of Alzheimer's disease. It has also been found to enhance muscle contraction and improve neuromuscular transmission. As an anti-inflammatory agent, this compound has been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using [1-(Azepan-1-ylsulfonyl)-4-ethylpiperidin-4-yl]methanol in lab experiments include its high purity and stability, as well as its well-documented mechanism of action. The compound is also readily available and can be synthesized in large quantities. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
Direcciones Futuras
There are several future directions for research on [1-(Azepan-1-ylsulfonyl)-4-ethylpiperidin-4-yl]methanol. One potential direction is to further explore its potential as an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease. Another direction is to investigate its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound could be studied as a ligand in metal-catalyzed reactions for the synthesis of novel compounds. Further research is needed to fully understand the potential applications and limitations of this compound in various fields of scientific research.
Métodos De Síntesis
The synthesis of [1-(Azepan-1-ylsulfonyl)-4-ethylpiperidin-4-yl]methanol involves the reaction of 1-azepan-1-ylsulfonyl chloride with 4-ethylpiperidine in the presence of a base. The resulting product is then reduced with sodium borohydride to obtain this compound. The synthesis method has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
[1-(Azepan-1-ylsulfonyl)-4-ethylpiperidin-4-yl]methanol has been found to have potential applications in various fields of scientific research. It has been studied as a potential inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. The compound has also been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential use as a ligand in metal-catalyzed reactions.
Propiedades
IUPAC Name |
[1-(azepan-1-ylsulfonyl)-4-ethylpiperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3S/c1-2-14(13-17)7-11-16(12-8-14)20(18,19)15-9-5-3-4-6-10-15/h17H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOCFJHNMXAHLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)S(=O)(=O)N2CCCCCC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzimidazol-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B6637137.png)
![1-benzyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]piperidine-2-carboxamide](/img/structure/B6637144.png)
![4-fluoro-N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]-2-methylbenzamide](/img/structure/B6637152.png)
![1-[1-(Hydroxymethyl)cyclopentyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B6637157.png)
![2-(2-cyclohexylbenzimidazol-1-yl)-1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B6637169.png)

![(2-Cyclobutyloxypyridin-4-yl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6637179.png)
![N-[3-(hydroxymethyl)phenyl]cyclopentene-1-carboxamide](/img/structure/B6637181.png)
![N-[5-(hydroxymethyl)-2-methylphenyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B6637187.png)
![3-[1-(2-Fluorophenyl)piperidin-3-yl]-1-(2-hydroxy-2-methylpropyl)-1-methylurea](/img/structure/B6637188.png)
![N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(hydroxymethyl)piperidine-1-carboxamide](/img/structure/B6637192.png)
![N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B6637205.png)

